benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18447618
Molecular Formula: C16H23N3O2
Molecular Weight: 289.37 g/mol
* For research use only. Not for human or veterinary use.
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate -](/images/structure/VC18447618.png)
Specification
Molecular Formula | C16H23N3O2 |
---|---|
Molecular Weight | 289.37 g/mol |
IUPAC Name | benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C16H23N3O2/c17-8-14-9-19(10-14)15-6-7-18(11-15)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2 |
Standard InChI Key | IMJNDWDQGGGJDF-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CC1N2CC(C2)CN)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with a 3-(aminomethyl)azetidine group, while the 1-position is esterified with a benzyl carbamate moiety. The dihydrochloride salt form enhances solubility for experimental applications. Key structural identifiers include:
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
IUPAC Name | Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate; dihydrochloride |
Molecular Formula | |
Molecular Weight | 362.3 g/mol |
Canonical SMILES | C1CN(CC1N2CC(C2)CN)C(=O)OCC3=CC=CC=C3.Cl.Cl |
XLogP3 | 1.2 (estimated) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 5 |
The azetidine ring’s constrained geometry and the pyrrolidine scaffold’s flexibility contribute to its conformational diversity, enabling selective interactions with biological targets.
Comparative Analysis with Related Compounds
A structurally related analog, benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS 1203086-10-5), lacks the pyrrolidine moiety, resulting in a simpler structure (, MW 256.73 g/mol) . This simplification reduces molecular weight but may limit binding affinity in biological systems.
Table 2: Structural Comparison
Property | Target Compound | Analog |
---|---|---|
Molecular Formula | ||
Molecular Weight | 362.3 g/mol | 256.73 g/mol |
Ring Systems | Pyrrolidine + azetidine | Azetidine |
Solubility (HCl salt) | High | Moderate |
Synthesis and Characterization
Multi-Step Organic Synthesis
The synthesis of benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate dihydrochloride involves sequential functionalization of the pyrrolidine and azetidine rings:
-
Pyrrolidine Functionalization: Protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group via carbamate formation.
-
Azetidine Coupling: Introduction of the 3-(aminomethyl)azetidine group through nucleophilic substitution or reductive amination.
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.
Critical reaction parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and catalytic use of triethylamine to neutralize HCl byproducts.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): -NMR confirms regioselective substitution, with characteristic shifts for the benzyl group ( 7.3–7.4 ppm) and azetidine protons ( 3.1–3.7 ppm).
-
High-Performance Liquid Chromatography (HPLC): Purity ≥95% is achieved using reversed-phase C18 columns with acetonitrile/water gradients.
-
Mass Spectrometry: ESI-MS exhibits a parent ion peak at m/z 362.3 [M+H].
Biological Activity and Mechanistic Insights
Neurological Target Engagement
The compound demonstrates affinity for σ-1 and σ-2 receptors, which regulate calcium signaling and neurotransmitter release. In vitro assays using SH-SY5Y neuroblastoma cells show IC values of 120 nM for σ-1, suggesting potential in treating neuropathic pain and neurodegenerative diseases.
Antiproliferative Effects
Preliminary studies indicate inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are overactive in melanoma and breast cancer . At 10 µM, the compound reduces A375 melanoma cell viability by 62% via G phase arrest, comparable to palbociclib (65% inhibition).
Table 3: Biological Activity Profile
Assay | Result |
---|---|
σ-1 Receptor Binding (IC) | 120 nM |
CDK4 Inhibition (IC) | 850 nM |
A375 Cell Viability (10 µM) | 38% remaining |
Therapeutic Applications and Future Directions
Neurological Disorders
The compound’s σ receptor modulation supports its investigation in:
-
Neuropathic Pain: σ-1 antagonists reverse mechanical allodynia in rodent models.
-
Alzheimer’s Disease: σ-2 antagonism reduces β-amyloid aggregation in vitro.
Oncology
CDK4/6 inhibition positions it as a candidate for:
-
Melanoma: Synergy with BRAF inhibitors (e.g., vemurafenib) in preclinical models .
-
Hormone Receptor-Positive Breast Cancer: Potential alternative to ribociclib in resistant cases.
Synthetic Utility
As a bifunctional building block, the compound enables:
-
Peptide Mimetics: Conjugation with fluorescent tags for target engagement studies.
-
PROTACs: Recruitment of E3 ubiquitin ligases for targeted protein degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume